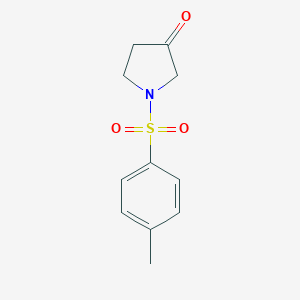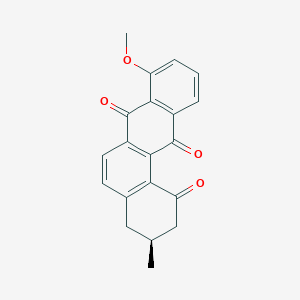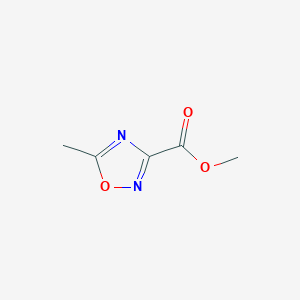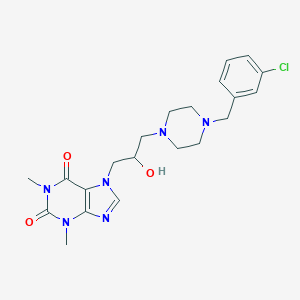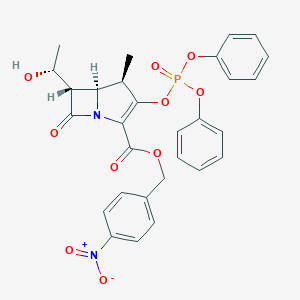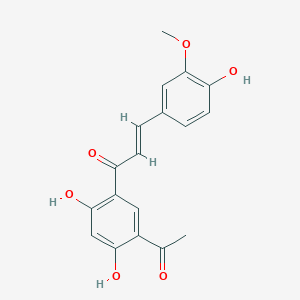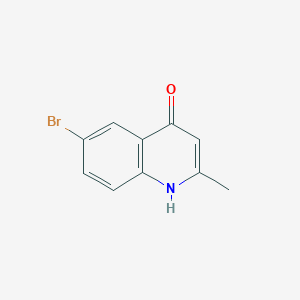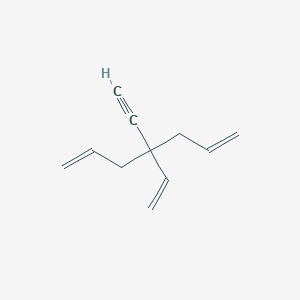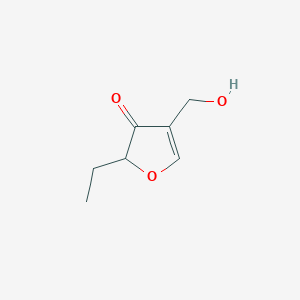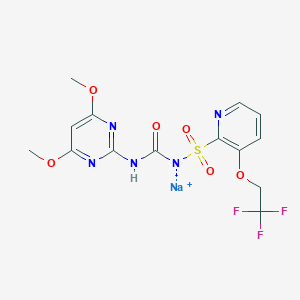
5-Chloro-8-(piperazinylsulfonyl)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-8-(piperazinylsulfonyl)isoquinoline, also known as PSI, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of great interest to researchers in the field. In
Wirkmechanismus
The mechanism of action of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline is complex and involves a number of different pathways. As mentioned earlier, 5-Chloro-8-(piperazinylsulfonyl)isoquinoline inhibits the activity of PDE1, leading to increased levels of cyclic nucleotides in neurons. This, in turn, leads to increased synaptic plasticity and improved cognitive function. Additionally, 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been shown to inhibit the activity of voltage-gated potassium channels, leading to increased excitability in neurons.
Biochemische Und Physiologische Effekte
5-Chloro-8-(piperazinylsulfonyl)isoquinoline has a number of biochemical and physiological effects, many of which are related to its mechanism of action. As mentioned earlier, 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been shown to increase synaptic plasticity and improve cognitive function. Additionally, 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been shown to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory disorders. 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has also been shown to have anti-tumor effects, although the mechanism behind this is not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 5-Chloro-8-(piperazinylsulfonyl)isoquinoline in lab experiments is its potent effects on the central nervous system. This makes it a useful tool for studying the mechanisms of synaptic plasticity and cognitive function. Additionally, 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been shown to have anti-inflammatory and anti-tumor effects, which may make it useful for studying the mechanisms behind these conditions. However, there are also some limitations to using 5-Chloro-8-(piperazinylsulfonyl)isoquinoline in lab experiments. For example, it has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 5-Chloro-8-(piperazinylsulfonyl)isoquinoline. One area of interest is in the development of new drugs based on the structure of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline. By modifying the chemical structure of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline, it may be possible to develop drugs with improved efficacy and fewer side effects. Additionally, there is interest in exploring the potential applications of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline in the treatment of inflammatory disorders and cancer. Finally, there is ongoing research into the mechanisms behind the effects of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline on the central nervous system, with the goal of developing new treatments for cognitive disorders such as Alzheimer's disease.
Synthesemethoden
The synthesis of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline involves the reaction of 5-chloroisoquinoline-8-sulfonyl chloride with piperazine in the presence of a base. This reaction results in the formation of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline as a white solid, which can then be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been studied extensively for its potential applications in scientific research. One of the primary areas of interest has been in the field of neuroscience, where it has been shown to have potent effects on the central nervous system. 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been shown to inhibit the activity of phosphodiesterase 1 (PDE1), an enzyme that plays a key role in regulating intracellular signaling pathways in neurons. By inhibiting PDE1, 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been shown to increase the levels of cyclic nucleotides in neurons, leading to increased synaptic plasticity and improved cognitive function.
Eigenschaften
CAS-Nummer |
110408-10-1 |
|---|---|
Produktname |
5-Chloro-8-(piperazinylsulfonyl)isoquinoline |
Molekularformel |
C13H14ClN3O2S |
Molekulargewicht |
311.79 g/mol |
IUPAC-Name |
5-chloro-8-piperazin-1-ylsulfonylisoquinoline |
InChI |
InChI=1S/C13H14ClN3O2S/c14-12-1-2-13(11-9-16-4-3-10(11)12)20(18,19)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 |
InChI-Schlüssel |
AMUWBUOZQPDINQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)S(=O)(=O)C2=C3C=NC=CC3=C(C=C2)Cl |
Kanonische SMILES |
C1CN(CCN1)S(=O)(=O)C2=C3C=NC=CC3=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)
![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)

